molecular formula C6H3BrCl2IN B15305765 3-Bromo-2,4-dichloro-6-iodoaniline

3-Bromo-2,4-dichloro-6-iodoaniline

Katalognummer: B15305765
Molekulargewicht: 366.81 g/mol
InChI-Schlüssel: CXKDZDOLTBWLHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2,4-dichloro-6-iodoaniline is an organic compound with the molecular formula C6H3BrCl2IN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-dichloro-6-iodoaniline typically involves multi-step reactions starting from aniline derivatives. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and precise control of reaction conditions to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2,4-dichloro-6-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the amine group.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2,4-dichloro-6-iodoaniline has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-Bromo-2,4-dichloro-6-iodoaniline exerts its effects depends on its interaction with molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The amine group can form hydrogen bonds, further stabilizing interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-2,6-dichloroaniline: Similar structure but lacks the iodine atom.

    3-Bromo-2-iodoaniline: Lacks the chlorine atoms.

    2,4-Dichloroaniline: Lacks both bromine and iodine atoms.

Uniqueness

3-Bromo-2,4-dichloro-6-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens can lead to distinct chemical reactivity and biological activity compared to other halogenated aniline derivatives.

Eigenschaften

Molekularformel

C6H3BrCl2IN

Molekulargewicht

366.81 g/mol

IUPAC-Name

3-bromo-2,4-dichloro-6-iodoaniline

InChI

InChI=1S/C6H3BrCl2IN/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,11H2

InChI-Schlüssel

CXKDZDOLTBWLHN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1I)N)Cl)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.